molecular formula C14H14F10N2O2 B3151850 Ethylenebis(5-amino-2,2-difluoro-5-methyl-1,1,1-trifluoro-pent-4-en-3-one) CAS No. 723294-78-8

Ethylenebis(5-amino-2,2-difluoro-5-methyl-1,1,1-trifluoro-pent-4-en-3-one)

Cat. No. B3151850
CAS RN: 723294-78-8
M. Wt: 432.26 g/mol
InChI Key: YNARPBWHLGWFGM-CGXWXWIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylenebis(5-amino-2,2-difluoro-5-methyl-1,1,1-trifluoro-pent-4-en-3-one), commonly referred to as EADF, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments and studies, including biochemical, physiological and organic chemistry. Its unique chemical structure makes it ideal for a range of applications, from drug development to the study of enzymes. In

Scientific Research Applications

EADF is a versatile compound that can be used in a variety of scientific research applications. It can be used to study enzymes and other proteins, as well as to develop new drugs or drug delivery systems. It has been used to study the structure and function of proteins, as well as to study the effects of certain drugs on the body. Additionally, EADF can be used to study the biochemical and physiological effects of certain compounds on the body.

Mechanism of Action

The mechanism of action of EADF is not completely understood. However, it is believed that EADF is able to interact with certain proteins and enzymes in the body, causing a change in their structure and/or function. This interaction can then lead to changes in the biochemical and physiological processes of the body, depending on the type of protein or enzyme that is affected.
Biochemical and Physiological Effects
The biochemical and physiological effects of EADF depend on the type of protein or enzyme that is affected by its interaction. In general, EADF has been shown to have an inhibitory effect on certain enzymes and proteins, which can lead to changes in the biochemical and physiological processes of the body. For example, EADF has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to changes in the nervous system, as well as changes in other physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using EADF in laboratory experiments are numerous. It is a stable compound with a low boiling point, making it easy to handle and store. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, there are some limitations to using EADF in lab experiments. It is a relatively new compound, so there is limited data on its effects and mechanisms of action. Additionally, its effects on certain proteins and enzymes may not be entirely understood, making it difficult to accurately predict the results of experiments.

Future Directions

The potential future directions for research with EADF are numerous. One potential direction is to further explore its effects on proteins and enzymes, in order to gain a better understanding of its mechanism of action. Additionally, researchers could explore the potential applications of EADF in drug development, including its potential use as a drug delivery system. Other potential directions include exploring the effects of EADF on other biochemical and physiological processes, as well as its potential use in other areas of scientific research.

properties

IUPAC Name

(Z)-1,1,1,2,2-pentafluoro-5-[2-[[(E)-5,5,6,6,6-pentafluoro-4-oxohex-2-en-2-yl]amino]ethylamino]hex-4-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F10N2O2/c1-7(5-9(27)11(15,16)13(19,20)21)25-3-4-26-8(2)6-10(28)12(17,18)14(22,23)24/h5-6,25-26H,3-4H2,1-2H3/b7-5-,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNARPBWHLGWFGM-CGXWXWIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(C(F)(F)F)(F)F)NCCNC(=CC(=O)C(C(F)(F)F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(C(F)(F)F)(F)F)/NCCN/C(=C\C(=O)C(C(F)(F)F)(F)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1,1,1,2,2-pentafluoro-5-[2-[[(E)-5,5,6,6,6-pentafluoro-4-oxohex-2-en-2-yl]amino]ethylamino]hex-4-en-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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